
Cefpiramide (Sodium): A Technical Examination
of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cefpiramide (sodium)

Cat. No.: B11934449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cefpiramide is a third-generation parenteral cephalosporin antibiotic with a broad spectrum of

antibacterial activity against both Gram-positive and Gram-negative organisms, notably

including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its mechanism of

action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth

overview of the chemical structure of Cefpiramide sodium, its mechanism of action, in-vitro

antibacterial activity, and the experimental protocols for its evaluation. While detailed

crystallographic data for Cefpiramide sodium is not publicly available, this paper will discuss its

known physicochemical properties and their implications for its biological activity.

Chemical Structure
Cefpiramide is a semi-synthetic cephalosporin. The structure features a β-lactam ring fused to

a dihydrothiazine ring, which is characteristic of the cephem nucleus. Key substituents that

influence its antibacterial spectrum and pharmacokinetic profile include the aminothiazolyl-

methoxyimino group at position 7 and a methyl-tetrazolyl-thiomethyl group at position 3 of the

cephem core. The sodium salt form, Cefpiramide Sodium, is utilized for clinical preparations to

enhance its solubility.

Chemical Formula: C25H23N8NaO7S2
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Molecular Weight: 634.62 g/mol

Crystal Structure of Cefpiramide Sodium
A comprehensive search of publicly available crystallographic databases, including the

Cambridge Structural Database (CSD), and the scientific literature did not yield a determined

crystal structure for Cefpiramide sodium. Therefore, detailed information regarding its unit cell

parameters, space group, and specific molecular packing in the solid state is not available at

the time of this publication.

However, studies on the crystallization of Cefpiramide sodium have noted a "gel-crystal

transition" phenomenon. This suggests a complex crystallization process where a metastable

gel phase is formed initially, which then transforms into a more stable crystalline solid. The final

crystals have been described as having a regular rhombus shape.[3]

Implications of Crystallinity for Activity
The crystalline form of a drug can significantly impact its physicochemical properties, such as

solubility, dissolution rate, and stability, which in turn affect its bioavailability and therapeutic

efficacy. While the specific polymorphic forms of Cefpiramide sodium have not been publicly

characterized, the existence of a gel-crystal transition suggests that different solid-state forms

could potentially be isolated.

Should different polymorphs exist, they could exhibit variations in:

Solubility and Dissolution Rate: A more thermodynamically stable crystalline form will

generally have lower solubility and a slower dissolution rate compared to a metastable form

or an amorphous solid. This can influence the rate and extent of drug absorption.

Stability: The crystal lattice energy of a particular polymorph affects its physical and chemical

stability. Different crystalline forms may have different susceptibilities to degradation by heat,

light, or humidity.

Manufacturing and Formulation: The morphology and solid-state properties of the active

pharmaceutical ingredient (API) are critical for its formulation into a final drug product,

affecting aspects like flowability, compressibility, and content uniformity.
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Mechanism of Action
Cefpiramide exerts its bactericidal effect by inhibiting the final transpeptidation step of

peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated by its binding to

and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-

linking the peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and

bacterial death.
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Cefpiramide's mechanism of action.

In-Vitro Antibacterial Activity
The in-vitro activity of Cefpiramide is commonly determined by the minimum inhibitory

concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible

growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the

concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpiramide

against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria
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Organism No. of Strains MIC50 (µg/mL) MIC90 (µg/mL)

Staphylococcus

aureus (methicillin-

susceptible)

1128 - -

Streptococcus

pneumoniae
- - -

Enterococcus faecalis - 8.0 -

Data compiled from multiple sources.[4][5]

Gram-Negative Bacteria
Organism No. of Strains MIC50 (µg/mL) MIC90 (µg/mL)

Escherichia coli 701 - -

Klebsiella

pneumoniae
- - -

Proteus mirabilis - - -

Pseudomonas

aeruginosa
921 - -

Haemophilus

influenzae (β-

lactamase negative)

- - -

Data compiled from multiple sources.[4][6]

Experimental Protocols
The following are standardized methodologies for determining the in-vitro activity of

Cefpiramide.

Broth Microdilution Susceptibility Testing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3877041/
https://pubmed.ncbi.nlm.nih.gov/3877607/
https://pubmed.ncbi.nlm.nih.gov/3877041/
https://pubmed.ncbi.nlm.nih.gov/6426381/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent in a liquid medium.

Protocol:

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide sodium

powder in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

[7]

Preparation of Microdilution Plates: Dispense 100 µL of sterile cation-adjusted Mueller-

Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Add 100 µL of the

Cefpiramide stock solution to the first well of each row to be tested.[7]

Serial Dilutions: Perform serial twofold dilutions by transferring 100 µL from the first well to

the second, and so on, down each row. This will result in a range of Cefpiramide

concentrations. Include a growth control well (no antibiotic) and a sterility control well (no

bacteria).[7]

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test

organism. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5

McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to

achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter

plate wells.[7]

Inoculation and Incubation: Inoculate each well (except the sterility control) with the

standardized bacterial suspension. Incubate the plates at 35°C ± 2°C in ambient air for 16-20

hours.[7]

Interpretation of Results: Following incubation, examine the plates for visible bacterial growth

(turbidity). The MIC is the lowest concentration of Cefpiramide at which there is no visible

growth.[7]
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Workflow for MIC determination.
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Agar Dilution Susceptibility Testing
This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide as

described for the broth microdilution method.

Preparation of Agar Plates: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.

For each desired concentration, add a specific volume of the Cefpiramide stock solution to a

specific volume of molten agar to achieve the final concentration. Pour the agar into petri

dishes and allow it to solidify.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Further dilute this suspension to achieve a final inoculum concentration of

approximately 104 CFU per spot.

Inoculation: Using a multipoint inoculator, spot-inoculate the standardized bacterial

suspension onto the surface of each agar plate, including a growth control plate without the

antibiotic.

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

Interpretation of Results: Following incubation, examine the plates for bacterial growth at the

inoculation spots. The MIC is the lowest concentration of Cefpiramide that completely inhibits

visible growth, disregarding a single colony or a faint haze.

Synthesis and Crystallization of Cefpiramide Sodium
A general method for the preparation of Cefpiramide sodium involves dissolving Cefpiramide

acid in a suitable solvent, followed by the addition of a sodium-containing agent.

Protocol Outline:

Dissolution: Dissolve Cefpiramide acid in a polar solvent, which can be water or an organic

solvent like a C1-6 alcohol or ketone, or a mixture thereof.
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Salt Formation: Add a sodium-transfer agent to the solution.

pH Adjustment: Adjust the pH of the solution to a range of 6.5-8.0.

Filtration: Filter the solution to remove any undissolved particles.

Crystallization: Add an organic solvent that is miscible with the initial solvent but in which

Cefpiramide sodium is only slightly soluble or insoluble. This will cause the Cefpiramide

sodium to precipitate out of the solution as crystals.

Isolation and Drying: The precipitated crystals are then filtered, washed, and dried to obtain

the final Cefpiramide sodium powder.

Conclusion
Cefpiramide sodium remains a clinically relevant third-generation cephalosporin with a potent

and broad spectrum of antibacterial activity. Its efficacy is derived from the inhibition of bacterial

cell wall synthesis through the targeting of penicillin-binding proteins. While the detailed solid-

state crystal structure of Cefpiramide sodium is not publicly available, its known

physicochemical properties and observed crystallization behavior provide a foundation for

understanding its formulation and activity. The standardized protocols for evaluating its in-vitro

efficacy are crucial for its continued study and clinical application. Further research into the

solid-state characterization of Cefpiramide sodium could provide valuable insights into

optimizing its stability, bioavailability, and formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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